Cas no 92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one)

2-Propyl-2,3-dihydro-1H-inden-1-one structure
92013-10-0 structure
Product Name:2-Propyl-2,3-dihydro-1H-inden-1-one
N.o CAS:92013-10-0
MF:C12H14O
MW:174.238963603973
MDL:MFCD00799578
CID:800312
PubChem ID:5127352
Update Time:2025-05-20

2-Propyl-2,3-dihydro-1H-inden-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propyl-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one,2,3-dihydro-2-propyl-
    • 2-propyl-2,3-dihydroinden-1-one
    • SCHEMBL9324677
    • A844123
    • 2-PROPYL-1-INDANONE
    • MFCD00799578
    • 92013-10-0
    • BS-17854
    • 2-propylindan-1-one
    • 2-propylindanone
    • AKOS009158840
    • D84138
    • CS-0152401
    • DTXSID10408578
    • 2,3-Dihydro-2-propyl-1H-inden-1-one (ACI)
    • 2-n-Propylindanone
    • 2-PROPYL-1-INDANONE, 98
    • MDL: MFCD00799578
    • Inchi: 1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3
    • Chave InChI: BHZFSMHRFRREQN-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2CC1CCC

Propriedades Computadas

  • Massa Exacta: 174.10400
  • Massa monoisotópica: 174.104465066g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 197
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.1
  • Superfície polar topológica: 17.1Ų

Propriedades Experimentais

  • Densidade: 1.023 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 65 °C/0.07 mmHg(lit.)
  • Ponto de Flash: 113 °C
  • Índice de Refracção: n20/D 1.537(lit.)
  • PSA: 17.07000
  • LogP: 2.84170

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2-Propyl-2,3-dihydro-1H-inden-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Lithium diisopropylamide
Referência
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; Watt, David S.; Netzel, Daniel A., Journal of Organic Chemistry, 1984, 49(22), 4226-37

Método de produção 2

Condições de reacção
1.1 Reagents: Cyclopentene Catalysts: Ruthenium(1+), carbonylhydro(η6-benzene)(tricyclohexylphosphine)-, tetrafluorobo… Solvents: Toluene ;  8 h, 120 °C
Referência
Deaminative and Decarboxylative Catalytic Alkylation of Amino Acids with Ketones
Kalutharage, Nishantha; Yi, Chae S., Angewandte Chemie, 2013, 52(51), 13651-13655

Método de produção 3

Condições de reacção
1.1 Solvents: Acetic anhydride ;  5 h, 80 °C; 80 °C → 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide ,  Water ;  1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane ,  Water ;  20 °C
Referência
Synthesis and stereochemical aspects of 2,6-disubstituted perhydroazulenes-core units for a new class of liquid crystalline materials
Hussain, Zakir; Hopf, Henning; Pohl, Ludwig; Oeser, Thomas; Fischer, Axel K.; et al, European Journal of Organic Chemistry, 2006, (24), 5555-5569

Método de produção 4

Condições de reacção
1.1 Reagents: Tris(trimethylsilyl)silane ,  Dipotassium phosphate Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: (Trifluoromethyl)benzene ;  4 h, 110 °C
Referência
Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity
Wang, Mingyang; Li, Man; Yang, Shan; Xue, Xiao-Song ; Wu, Xinxin; et al, Nature Communications, 2020, 11(1),

Método de produção 5

Condições de reacção
Referência
2-Alkylindan-5-carboxylic acid derivatives as liquid crystals
, Japan, , ,

2-Propyl-2,3-dihydro-1H-inden-1-one Raw materials

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